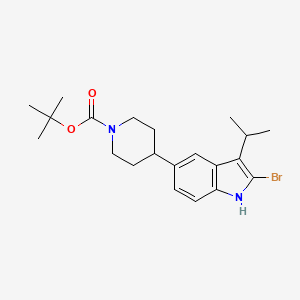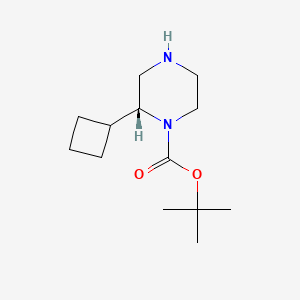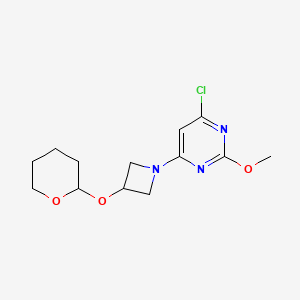![molecular formula C11H11BrN2O2 B15277750 Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with α-bromo ketones under basic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of these compounds often involves the use of metal-free oxidation and photocatalysis strategies to ensure high yields and purity . The use of green chemistry principles, such as solvent-free and catalyst-free conditions, is also gaining popularity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . Conditions such as elevated temperatures and the use of solvents like toluene or acetonitrile are often employed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are known for their activity against tuberculosis.
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound shares a similar core structure but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-8(12)4-5-14-6-7(2)13-10(9)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DQTQNXGYNFJWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN2C1=NC(=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)


